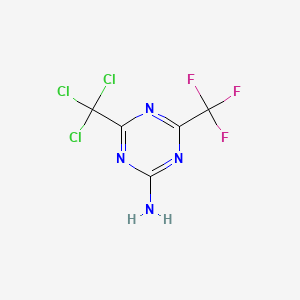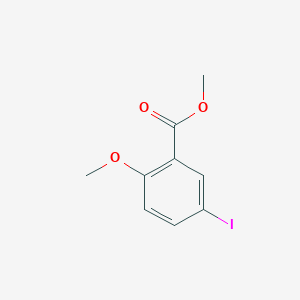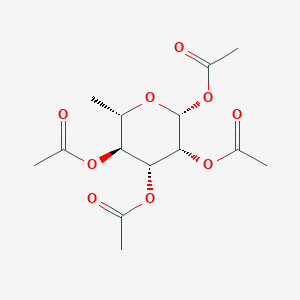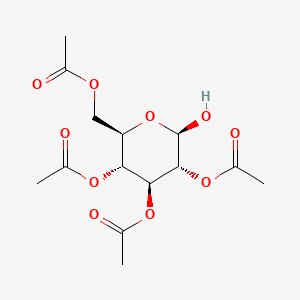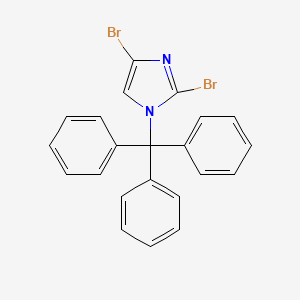
4-甲基吡啶-2-甲醛
概述
描述
. It is a derivative of pyridine, where a methyl group is attached to the fourth position and an aldehyde group is attached to the second position of the pyridine ring. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.
科学研究应用
4-Methylpyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
生化分析
Biochemical Properties
4-Methylpyridine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, 4-Methylpyridine-2-carbaldehyde can act as a substrate for aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism of aldehydes in biological systems. Additionally, 4-Methylpyridine-2-carbaldehyde can form Schiff bases with amino acids and proteins, leading to the formation of imine derivatives that are important in various biochemical pathways .
Cellular Effects
4-Methylpyridine-2-carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism. For example, 4-Methylpyridine-2-carbaldehyde can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins involved in signal transduction. This can result in changes in gene expression patterns and metabolic fluxes within the cell. Furthermore, 4-Methylpyridine-2-carbaldehyde has been observed to induce oxidative stress in cells, which can impact cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of action of 4-Methylpyridine-2-carbaldehyde involves its ability to form covalent bonds with biomolecules. It can react with nucleophilic groups, such as amino and thiol groups, in proteins and enzymes. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target. For instance, 4-Methylpyridine-2-carbaldehyde can inhibit aldehyde dehydrogenase by forming a covalent adduct with the active site cysteine residue, thereby preventing the enzyme from catalyzing its reaction. Additionally, 4-Methylpyridine-2-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylpyridine-2-carbaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidizing agents. Long-term exposure to 4-Methylpyridine-2-carbaldehyde has been shown to cause cumulative effects on cellular function, including sustained oxidative stress and altered metabolic activity. In in vitro studies, the compound’s effects on cells can be observed over several days, with changes in cell viability, proliferation, and gene expression being noted .
Dosage Effects in Animal Models
The effects of 4-Methylpyridine-2-carbaldehyde in animal models vary with different dosages. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 4-Methylpyridine-2-carbaldehyde have been associated with hepatotoxicity, characterized by liver damage and elevated levels of liver enzymes. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the animal model. Toxic or adverse effects, such as oxidative stress and inflammation, are more pronounced at higher doses .
Metabolic Pathways
4-Methylpyridine-2-carbaldehyde is involved in several metabolic pathways, including its oxidation by aldehyde dehydrogenase to form 4-methylpyridine-2-carboxylic acid. This metabolic conversion is essential for the detoxification and elimination of the compound from the body. The compound can also participate in the formation of Schiff bases with amino acids, leading to the production of imine derivatives that are further metabolized by various enzymes. These metabolic pathways are crucial for maintaining cellular homeostasis and preventing the accumulation of toxic intermediates .
Transport and Distribution
Within cells and tissues, 4-Methylpyridine-2-carbaldehyde is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. For instance, it can bind to albumin in the bloodstream, which aids in its distribution to various tissues. The localization and accumulation of 4-Methylpyridine-2-carbaldehyde within cells can be influenced by its interactions with intracellular proteins and organelles .
Subcellular Localization
The subcellular localization of 4-Methylpyridine-2-carbaldehyde is determined by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization can affect its activity and function, as it may interact with different biomolecules in each compartment. For example, in the nucleus, 4-Methylpyridine-2-carbaldehyde can interact with transcription factors and influence gene expression, while in the mitochondria, it may impact oxidative phosphorylation and energy production .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methylpyridine-2-carbaldehyde can be synthesized through the reaction of pyridine formaldehyde with methyl acetone . The reaction efficiency can be enhanced by adding suitable catalysts and solvents during the process.
Industrial Production Methods: Industrial production of 4-Methylpyridine-2-carbaldehyde typically involves the use of optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory synthesis, with adjustments for scale and efficiency.
化学反应分析
Types of Reactions: 4-Methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 4-Methylpyridine-2-carboxylic acid.
Reduction: 4-Methylpyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
作用机制
The mechanism of action of 4-Methylpyridine-2-carbaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved vary depending on the specific context of its use, such as enzyme inhibition or coordination with metal ions.
相似化合物的比较
2-Formylpyridine (Pyridine-2-carboxaldehyde): Similar structure but without the methyl group at the fourth position.
3-Formylpyridine (Pyridine-3-carboxaldehyde): Similar structure but with the aldehyde group at the third position.
4-Formylpyridine (Pyridine-4-carboxaldehyde): Similar structure but without the methyl group at the fourth position.
Uniqueness: 4-Methylpyridine-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the pyridine ring, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
4-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-3-8-7(4-6)5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKMHSRHDUBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968306 | |
| Record name | 4-Methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53547-60-7 | |
| Record name | 4-Methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53547-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)

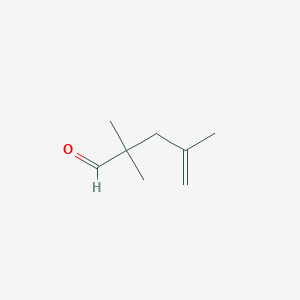
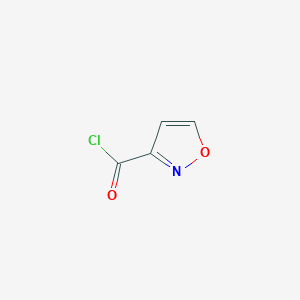
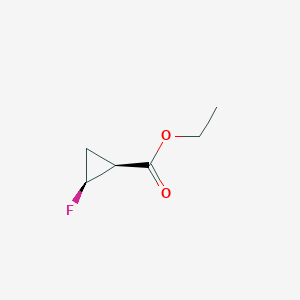
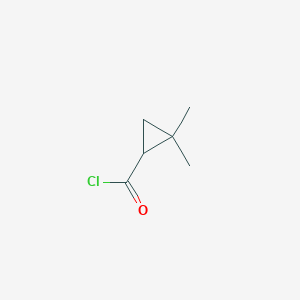

![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)
![6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B1311686.png)
